7-Methyl-1H-indazole-3-carbonitrile
Overview
Description
7-Methyl-1H-indazole-3-carbonitrile is a chemical compound with the CAS Number: 90322-84-2 . It has a molecular weight of 157.17 and its IUPAC name is 7-methyl-1H-indazole-3-carbonitrile . It is a yellow solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of indazoles, including 7-Methyl-1H-indazole-3-carbonitrile, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of 7-Methyl-1H-indazole-3-carbonitrile can be represented by the linear formula C9H7N3 . The InChI code for this compound is 1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs .Physical And Chemical Properties Analysis
7-Methyl-1H-indazole-3-carbonitrile is a yellow solid . It has a molecular weight of 157.17 . The InChI code for this compound is 1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) .Scientific Research Applications
Medicinal Chemistry
7-Methyl-1H-indazole-3-carbonitrile: and its derivatives exhibit promising medicinal properties. Researchers have explored their potential as:
- Antihypertensive Agents : Some indazole derivatives, including this compound, have demonstrated antiarthritic effects at doses lower than toxic levels .
Phosphoinositide 3-Kinase δ Inhibition
Indazoles, including 7-Methyl-1H-indazole-3-carbonitrile , can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ). This property makes them valuable for treating respiratory diseases .
Synthetic Strategies
Several synthetic approaches have been explored:
- Transition Metal Catalysis : A Cu(OAc)₂-catalyzed method facilitates the synthesis of 1H-indazoles via N–N bond formation. Oxygen serves as the terminal oxidant, yielding a variety of 1H-indazoles in good to excellent yields .
Multicomponent Reactions
1H-indole-3-carbaldehyde derivatives, including 7-Methyl-1H-indazole-3-carbonitrile , serve as ideal precursors for generating biologically active structures. Multicomponent reactions (MCRs) provide access to complex molecules .
Antioxidant Activity
Researchers have synthesized derivatives of 7-Methyl-1H-indazole-3-carbonitrile and evaluated their antioxidant activity. These compounds hold promise in this context .
Safety And Hazards
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve further exploration of the medicinal applications of indazole derivatives and the development of more efficient synthetic approaches .
properties
IUPAC Name |
7-methyl-1H-indazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVPZOOFKLCZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635104 | |
Record name | 7-Methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-indazole-3-carbonitrile | |
CAS RN |
90322-84-2 | |
Record name | 7-Methyl-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90322-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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